4-{2-ETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
Description
4-{2-Ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structural motif is significant in medicinal chemistry due to its synthetic versatility and potential biological activities .
Properties
IUPAC Name |
2-ethyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-16-18(15-6-4-3-5-7-15)19-21-13-10-17(23(19)22-16)14-8-11-20-12-9-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUUHLMGRZDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization . The regioselectivity of the reaction can be controlled using specific leaving groups and reaction conditions . For instance, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbon of the aldehyde or ketone .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve high-throughput synthesis techniques such as microwave-assisted synthesis and flow chemistry . These methods allow for the rapid and efficient production of these compounds with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-Ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-{2-Ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antitumor scaffold due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Due to its significant photophysical properties, it is used in the development of new materials for optoelectronic applications.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities, showing potential as a therapeutic agent against various pathogens.
Mechanism of Action
The mechanism of action of 4-{2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation . The compound’s planar structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c]triazines: These compounds share a similar fused ring structure but differ in their biological activities and synthetic routes.
Thieno[2,3-b]pyridines: These compounds also have a fused ring system and are known for their antimicrobial properties.
1,3,4-Thiadiazoles: These compounds are structurally similar but have different pharmacological profiles.
Uniqueness
4-{2-Ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings, which confer distinct biological activities and synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
